YoYo-3 tetracation
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
YoYo-3(4+) is the tetracation of YoYo-1 dye. It has a role as a fluorochrome. It is a benzoxazolium ion, a quinolinium ion, a cyanine dye and an iminium ion.
Scientific Research Applications
Electrophoretic Behavior of DNA
YoYo-3 tetracation influences the electrophoretic behavior of DNA, which is significant for studies using capillary electrophoresis or fluorescence microscopy to understand DNA migration mechanisms. Carlsson, Larsson, and Jonsson (1996) observed that mobility decreases and orientation dynamics slow down when YoYo binds to DNA, although the mode of migration does not change significantly (Carlsson, Larsson, & Jonsson, 1996).
Interaction with Covalently Closed Circular DNA
YoYo-3 alters the electrophoretic pattern of covalently closed circular DNA molecules, inducing additional bands and affecting the activity of restriction enzymes, as shown by Popa, Winter, and Löber (1994) (Popa, Winter, & Löber, 1994).
Structural and Mechanical Properties of DNA
Günther, Mertig, and Seidel (2010) demonstrated that the binding of YoYo-1, a related compound, to DNA does not alter its persistence length, providing valuable insights into the structural effects of DNA binding drugs (Günther, Mertig, & Seidel, 2010).
DNA Condensation Studies
Krishnamoorthy, Duportail, and Mély (2002) used YoYo-1 to probe DNA condensation, observing significant changes in fluorescence quantum yield and absorption spectra, providing insights into the structure and dynamics of condensed DNA forms (Krishnamoorthy, Duportail, & Mély, 2002).
Fluorescence Properties in DNA Complexes
Rye et al. (1992) studied the fluorescence properties of YoYo-1 and YoYo-3 in complex with double-stranded DNA, noting a significant enhancement in fluorescence emission, useful for sensitive detection and quantitation of DNA (Rye et al., 1992).
Impact on DNA's Physical Properties
Nyberg et al. (2013) showed how YoYo-1 staining can be used to study how fluorescent dyes affect DNA's physical properties, revealing information on how cationic intercalators like potential DNA drugs affect DNA under strong confinement (Nyberg et al., 2013).
DNA-Intercalator Interactions
Maaloum, Muller, and Harlepp (2013) used atomic force microscopy to analyze DNA-intercalator interactions, providing insights into the structural and rigidity changes of DNA upon intercalation by fluorescent dyes like YoYo-1 (Maaloum, Muller, & Harlepp, 2013).
Properties
Molecular Formula |
C53H58N6O2+4 |
---|---|
Molecular Weight |
811.1 g/mol |
IUPAC Name |
[7-dimethylazaniumylidene-1,9-bis[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]nonan-3-ylidene]-dimethylazanium |
InChI |
InChI=1S/C53H58N6O2/c1-54(2)42(34-38-58-36-32-40(44-22-7-9-24-46(44)58)18-15-30-52-56(5)48-26-11-13-28-50(48)60-52)20-17-21-43(55(3)4)35-39-59-37-33-41(45-23-8-10-25-47(45)59)19-16-31-53-57(6)49-27-12-14-29-51(49)61-53/h7-16,18-19,22-33,36-37H,17,20-21,34-35,38-39H2,1-6H3/q+4 |
InChI Key |
ZLOWWSOJELERQH-UHFFFAOYSA-N |
Isomeric SMILES |
CN1/C(=C\C=C\C2=CC=[N+](C3=CC=CC=C23)CCC(=[N+](C)C)CCCC(=[N+](C)C)CC[N+]4=CC=C(C5=CC=CC=C45)/C=C/C=C\6/OC7=CC=CC=C7N6C)/OC8=CC=CC=C18 |
SMILES |
CN1C2=CC=CC=C2OC1=CC=CC3=CC=[N+](C4=CC=CC=C34)CCC(=[N+](C)C)CCCC(=[N+](C)C)CC[N+]5=CC=C(C6=CC=CC=C65)C=CC=C7N(C8=CC=CC=C8O7)C |
Canonical SMILES |
CN1C2=CC=CC=C2OC1=CC=CC3=CC=[N+](C4=CC=CC=C34)CCC(=[N+](C)C)CCCC(=[N+](C)C)CC[N+]5=CC=C(C6=CC=CC=C65)C=CC=C7N(C8=CC=CC=C8O7)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.